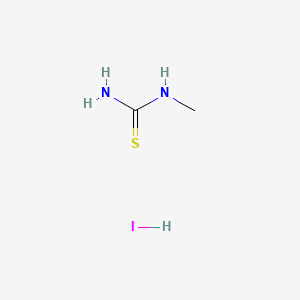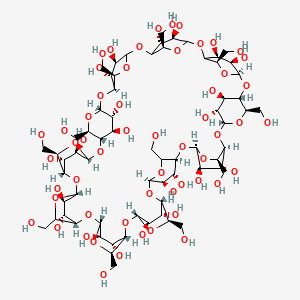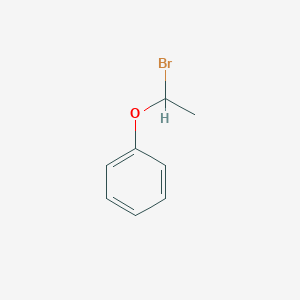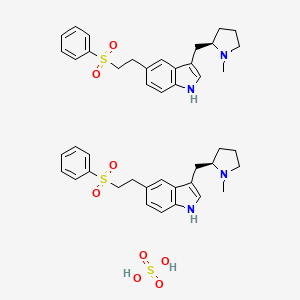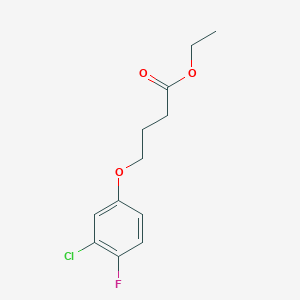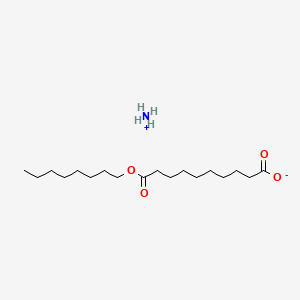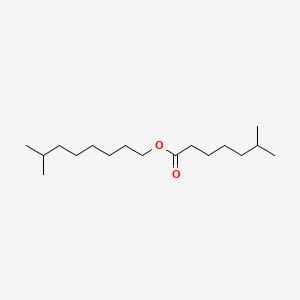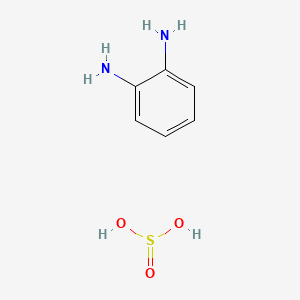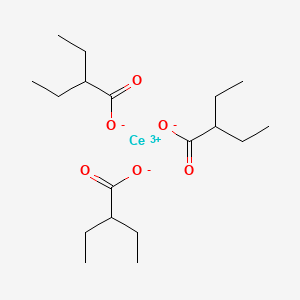
Cerium tris(2-ethylbutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium tris(2-ethylbutyrate) is a chemical compound with the molecular formula C18H33CeO6 and a molecular weight of 485.57 g/mol . It is a cerium(III) salt of 2-ethylbutyric acid and is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium tris(2-ethylbutyrate) can be synthesized through the reaction of cerium(III) chloride with 2-ethylbutyric acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of cerium tris(2-ethylbutyrate) often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Cerium tris(2-ethylbutyrate) undergoes several types of chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Substitution: The 2-ethylbutyrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while substitution reactions can produce various cerium(III) complexes with different ligands .
Aplicaciones Científicas De Investigación
Cerium tris(2-ethylbutyrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of cerium tris(2-ethylbutyrate) involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with reactive oxygen species (ROS) and other molecular targets, thereby exerting its effects. The compound’s antioxidant properties are particularly significant in biomedical applications, where it can protect cells from oxidative damage .
Comparación Con Compuestos Similares
Cerium Nitrate: Used in wound treatment and has antimicrobial properties.
Cerium Oxide (Nanoceria): Known for its antioxidant and antibacterial activities.
Cerium Acetate: Utilized in various chemical reactions and industrial applications.
Uniqueness: Cerium tris(2-ethylbutyrate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cerium compounds. Its ability to form stable complexes and undergo ligand exchange reactions makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
94278-28-1 |
|---|---|
Fórmula molecular |
C18H33CeO6 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
cerium(3+);2-ethylbutanoate |
InChI |
InChI=1S/3C6H12O2.Ce/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
Clave InChI |
ATAWLIKXIGUNBJ-UHFFFAOYSA-K |
SMILES canónico |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


